Structural Differentiation: 2,5-Dioxo vs. 2-Oxo Imidazolidine Ring System Defines Chemical Space Separation from the Closest Cataloged Analog
The target compound (CAS 651748-64-0) contains a 2,5-dioxoimidazolidine ring, whereas the closest commercially cataloged analog, 3-[3-(4-iodophenyl)-2-oxo-imidazolidin-1-yl]benzoic acid (CAS 651748-84-4), contains a 2-oxo-imidazolidine ring with a reduced oxidation state at position 5 . This structural divergence introduces a quantifiable difference in the number of hydrogen-bond acceptors: the target compound provides 4 H-bond acceptors, while the mono-oxo analog provides only 3 . For SOAT-1 inhibitors described in the patent family, the dioxo functionality is essential for maintaining the planar conformation of the imidazolidine ring required for coordination with key active-site residues [1].
| Evidence Dimension | Hydrogen-bond acceptor count (topological polar surface area determinant) |
|---|---|
| Target Compound Data | 4 hydrogen-bond acceptors (2,5-dioxoimidazolidine system) |
| Comparator Or Baseline | CAS 651748-84-4: 3 hydrogen-bond acceptors (2-oxo-imidazolidine system) |
| Quantified Difference | +1 H-bond acceptor for the target compound (approximately 33% increase) |
| Conditions | Structural comparison based on IUPAC nomenclature and molecular formula: C16H11IN2O4 vs. C16H13IN2O3 |
Why This Matters
A 33% increase in hydrogen-bond acceptor capacity directly alters the compound's protein-ligand interaction fingerprint, meaning the target compound cannot be substituted with the mono-oxo analog without introducing unquantified changes in binding mode that may abolish or fundamentally alter target engagement.
- [1] US Patent US8420681B2. Dioxo-imidazolidine derivatives, which inhibit the enzyme SOAT-1, and pharmaceutical and cosmetic compositions containing them. Published April 16, 2013. View Source
